![molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0](/img/structure/B1430838.png)
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Descripción general
Descripción
Methyl 3-[3-(dimethylamino)phenyl]propanoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of propanoic acid, featuring a dimethylamino group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-[3-(dimethylamino)phenyl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-[3-(dimethylamino)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-[3-(dimethylamino)phenyl]propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 3-[3-(dimethylamino)phenyl]propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-[3-(dimethylamino)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function . Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
- Methyl 3-(dimethylamino)propanoate
- Methyl 3-phenylpropanoate
- Methyl 3-(dimethylamino)benzoate
Comparison: Methyl 3-[3-(dimethylamino)phenyl]propanoate is unique due to the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical and biological properties .
Actividad Biológica
Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as a derivative of the histone deacetylase (HDAC) inhibitor belinostat, has drawn significant attention in pharmacological research due to its biological activity, particularly in oncology. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound primarily functions as a pan-HDAC inhibitor . By inhibiting various classes of HDAC enzymes, it prevents the removal of acetyl groups from histones and non-histone proteins. This leads to several critical biological effects:
- Increased Acetylation of Histones : The compound promotes the reactivation of tumor suppressor genes that are often silenced in cancer cells.
- Induction of Cell Cycle Arrest : It halts the progression of cancer cells through the cell cycle, effectively preventing proliferation.
- Apoptosis : The compound triggers programmed cell death in transformed cells, contributing to its anti-cancer effects.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the biological activity of this compound. Key parameters include:
- Volume of Distribution : Approximately 409 ± 76.7 L, indicating extensive tissue distribution.
- Protein Binding : High protein binding rates (92.9% to 95.8%) suggest that a significant portion remains bound in circulation, potentially affecting bioavailability.
- Metabolism : Primarily metabolized by UGT1A1 through glucuronidation, with minor contributions from CYP450 enzymes.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Volume of Distribution | 409 ± 76.7 L |
Protein Binding | 92.9% - 95.8% |
Primary Metabolism | UGT1A1 (glucuronidation) |
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in various settings, particularly for hematological malignancies:
- Peripheral T-cell Lymphoma (PTCL) : Clinical trials indicated an overall response rate (ORR) of approximately 25.8% among patients with relapsed or refractory PTCL, with complete responses observed in about 10.8% of patients.
- Combination Therapies : Enhanced efficacy has been noted when combined with other agents such as bortezomib, suggesting a synergistic effect that warrants further exploration.
Table 2: Clinical Efficacy Data
Condition | Overall Response Rate (ORR) | Complete Response Rate |
---|---|---|
Peripheral T-cell Lymphoma (PTCL) | 25.8% | 10.8% |
Safety Profile
The safety profile is essential for therapeutic applications:
- Adverse Events : Common grade 3 or higher adverse events include anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%). The incidence of severe toxicity appears lower compared to other HDAC inhibitors.
- Tolerability : The drug has been well-tolerated in clinical settings, with manageable side effects allowing for continued therapy in many patients.
Table 3: Safety Profile Summary
Adverse Event | Incidence (%) |
---|---|
Anemia | 10.8 |
Thrombocytopenia | 7 |
Neutropenia | 6.2 |
Comparative Analysis
A comparative analysis with other HDAC inhibitors highlights the unique properties and potential advantages of this compound:
Table 4: Comparative Analysis with Other HDAC Inhibitors
Feature | This compound | Vorinostat | Panobinostat |
---|---|---|---|
HDAC Class Targeted | I, II, IV | I, II | I, II |
ORR in PTCL | 25.8% | ~30% | ~40% |
Common Adverse Events | Anemia, Thrombocytopenia | Fatigue, Nausea | Diarrhea |
FDA Approval Year | Not yet approved | 2006 | 2015 |
Propiedades
IUPAC Name |
methyl 3-[3-(dimethylamino)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNQHQZLWXVHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.